Cas no 303016-91-3 (14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine)
14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-11H-benzo[e]pyrido[1,2-a][1,3]diazepin-6-ylideneamine
- Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine, 2-bromo-
- 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine
- EN300-02311
- 303016-91-3
- 107-525-5
- SR-01000025943-1
- 14-Bromo-1,10-diazatricyclo(9.4.0.0,3,8)pentadeca-3,5,7,10,12,14-hexaen-9-imine
- G28056
- 2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine
- Z56764904
- 2-bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
- 2-BROMOBENZO[E]PYRIDO[1,2-A][1,3]DIAZEPIN-6(11H)-IMINE
- 14-BROMO-1,10-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-3,5,7,10,12,14-HEXAEN-9-IMINE
- AKOS000122162
- CS-0218858
- STK848393
- SR-01000025943
- 14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine
-
- Inchi: 1S/C13H10BrN3/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10/h1-6,8,15H,7H2
- InChI Key: BYMBVSUQTABCPW-UHFFFAOYSA-N
- SMILES: C1C2=CC=CC=C2C(=N)N=C2C=CC(Br)=CN12
Computed Properties
- Exact Mass: 287.00581Da
- Monoisotopic Mass: 287.00581Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.5Ų
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B625825-25mg |
14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B625825-50mg |
14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B625825-250mg |
14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-02311-0.05g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 0.05g |
$69.0 | 2023-04-20 | |
| Enamine | EN300-02311-0.1g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 0.1g |
$105.0 | 2023-04-20 | |
| Enamine | EN300-02311-0.25g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 0.25g |
$149.0 | 2023-04-20 | |
| Enamine | EN300-02311-0.5g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 0.5g |
$284.0 | 2023-04-20 | |
| Enamine | EN300-02311-1.0g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 1g |
$385.0 | 2023-04-20 | |
| Enamine | EN300-02311-2.5g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 2.5g |
$754.0 | 2023-04-20 | |
| Enamine | EN300-02311-5.0g |
14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine |
303016-91-3 | 97% | 5g |
$1115.0 | 2023-04-20 |
14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 14-Bromo-1,10-diazatricyclo9.4.0.0,3,8pentadeca-3,5,7,10,12,14-hexaen-9-imine
14-Bromo-1,10-Diazatricyclo[9.4.0.0³,⁸]Pentadeca-3,5,7,10,12,14-Hexaen-9-Imine: A Comprehensive Overview
The compound 14-Bromo-1,10-diazatricyclo[9.4.0.0³,⁸]pentadeca-3,5,7,10,12,14-hexaen-9-imine, identified by the CAS number 303016-91-3, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of polycyclic aromatic compounds with nitrogen heteroatoms and a bromine substituent. Its unique structure makes it an interesting subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of such intricate molecules. The synthesis of 14-Bromo-1,10-diazatricyclo[9.4.0.0³,⁸]pentadeca-3,5,7,10,12,14-hexaen-9-imine involves a series of carefully designed reactions that highlight the importance of stereocontrol and regioselectivity in forming such complex frameworks. Researchers have employed strategies such as cyclization reactions and directed metallation to achieve the desired product with high purity and yield.
The structural characterization of this compound has been carried out using advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its molecular geometry and electronic structure. The presence of conjugated double bonds and nitrogen atoms contributes to its unique electronic properties.
In terms of applications, this compound has shown promise in the field of optoelectronics due to its ability to absorb light across a broad spectrum. Recent studies have demonstrated that thin films of 14-Bromo-... exhibit efficient charge transport properties under UV irradiation. This makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Moreover, the bromine substituent in this molecule plays a crucial role in modulating its reactivity and stability under different conditions. Researchers have explored its reactivity towards various nucleophiles and electrophiles under different reaction conditions. These studies have provided valuable information about its potential as an intermediate in more complex syntheses.
The study of such compounds also contributes to our understanding of molecular recognition and self-assembly processes at the nanoscale level. The ability of this compound to form supramolecular assemblies through π–π interactions has been investigated using techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM). These findings have implications for the design of new materials with tailored properties.
In conclusion, 3 is a fascinating molecule with a wealth of opportunities for further research and application development.
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